Product packaging for 3,3'-Methylenebis(tyrosine)(Cat. No.:CAS No. 19197-85-4)

3,3'-Methylenebis(tyrosine)

Cat. No.: B097944
CAS No.: 19197-85-4
M. Wt: 374.4 g/mol
InChI Key: UKOVOWTWLIIOLN-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Researchers are advised that specific data on 3,3'-Methylenebis(tyrosine) is limited. The name appears in scientific literature primarily in the context of a related structure, 3,3'-methylenebistyrosine, which was identified as an artefact formed from tyrosine and formaldehyde during the acid hydrolysis of certain proteins . This suggests that 3,3'-Methylenebis(tyrosine) may be of interest in studies concerning protein cross-linking, structural analysis, or the chemistry of experimental byproducts. For definitive information on the properties and applications of 3,3'-Methylenebis(tyrosine), consulting specialized chemical databases or directly contacting chemical suppliers is strongly recommended. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O6 B097944 3,3'-Methylenebis(tyrosine) CAS No. 19197-85-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19197-85-4

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

(2S)-2-amino-3-[3-[[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]methyl]-4-hydroxyphenyl]propanoic acid

InChI

InChI=1S/C19H22N2O6/c20-14(18(24)25)7-10-1-3-16(22)12(5-10)9-13-6-11(2-4-17(13)23)8-15(21)19(26)27/h1-6,14-15,22-23H,7-9,20-21H2,(H,24,25)(H,26,27)/t14-,15-/m0/s1

InChI Key

UKOVOWTWLIIOLN-GJZGRUSLSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)CC2=C(C=CC(=C2)CC(C(=O)O)N)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)CC2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)CC2=C(C=CC(=C2)CC(C(=O)O)N)O)O

Other CAS No.

19197-85-4

Synonyms

3,3'-Mebis(Tyr)
3,3'-methylenebis(tyrosine)

Origin of Product

United States

Biosynthesis and Metabolic Pathways Involving Tyrosine and Mechanistic Linkages to 3,3 Methylenebis Tyrosine

Canonical Tyrosine Biosynthesis Pathways

L-Tyrosine is an aromatic amino acid required for protein synthesis in all life forms. nih.gov While it is a non-essential amino acid in mammals because it can be synthesized from phenylalanine, it must be produced de novo in plants and microorganisms. nih.govnih.gov Two primary pathways exist for its biosynthesis.

In mammals, tyrosine is primarily synthesized from the essential amino acid L-phenylalanine. publish.csiro.au This conversion is an irreversible hydroxylation reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH), which is found predominantly in the liver and kidneys. ontosight.ainottingham.ac.uk The reaction involves the addition of a hydroxyl group to the para-position of phenylalanine's aromatic ring. ontosight.ai This process requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4). nih.govdissertation.com During the reaction, tetrahydrobiopterin is oxidized to dihydrobiopterin and must be regenerated by the NADPH-dependent enzyme dihydrobiopterin reductase to sustain tyrosine synthesis. ontosight.ai

FeatureDescription
Pathway Name Phenylalanine Hydroxylation
Starting Material L-Phenylalanine
Key Enzyme Phenylalanine Hydroxylase (PAH)
Cofactors Tetrahydrobiopterin (BH4), O₂, NADPH (for regeneration)
Product L-Tyrosine
Organisms Primarily Mammals

Plants and many microorganisms utilize a different route for tyrosine biosynthesis that starts from chorismate, an intermediate of the shikimate pathway. nih.govwikipedia.org In this pathway, chorismate is first converted to prephenate. nih.gov Unlike the direct conversion of prephenate to 4-hydroxyphenylpyruvate seen in some bacteria, the plant pathway involves an additional transamination step. nih.govnih.gov Prephenate is converted to L-arogenate by the enzyme prephenate aminotransferase. nih.govwikipedia.org Subsequently, arogenate is transformed into L-tyrosine through oxidative decarboxylation, a reaction catalyzed by arogenate dehydrogenase. nih.govnih.govwikipedia.org This pathway is a crucial source of aromatic amino acids in these organisms. nih.gov

FeatureDescription
Pathway Name Arogenate Pathway
Starting Material Prephenate (from Chorismate)
Key Intermediates L-Arogenate
Key Enzymes Prephenate Aminotransferase, Arogenate Dehydrogenase
Product L-Tyrosine
Organisms Plants, various Microorganisms

Tyrosine Catabolism and Degradation Pathways

The degradation of tyrosine is a multi-step process that occurs mainly in the liver and converts the amino acid into metabolites that can enter central energy pathways. ontosight.aiirb.hr This makes tyrosine both a glucogenic and ketogenic amino acid. irb.hr

The catabolism of tyrosine begins with a transamination reaction catalyzed by tyrosine transaminase, which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. ontosight.ai This step converts tyrosine to p-hydroxyphenylpyruvate. ontosight.aipublish.csiro.au Next, the enzyme p-hydroxyphenylpyruvate dioxygenase, which contains copper, catalyzes the conversion of p-hydroxyphenylpyruvate to homogentisate (B1232598) (also known as 2,5-dihydroxyphenyl-1-acetate). ontosight.aiportlandpress.com

The aromatic ring of homogentisate is then cleaved by the enzyme homogentisate 1,2-dioxygenase, an iron-containing enzyme that requires O₂. epa.govmdpi.com This critical ring-opening step produces maleylacetoacetate. publish.csiro.auepa.gov Defects in homogentisate 1,2-dioxygenase lead to the accumulation of homogentisic acid, resulting in the metabolic disorder alkaptonuria. portlandpress.comepa.gov

Following ring cleavage, the pathway continues with the isomerization of maleylacetoacetate to fumarylacetoacetate, a reaction catalyzed by maleylacetoacetate isomerase, which uses glutathione (B108866) as a cofactor. publish.csiro.auportlandpress.com The final step is the hydrolysis of fumarylacetoacetate by the enzyme fumarylacetoacetate hydrolase. portlandpress.comepa.gov This reaction cleaves the molecule, yielding two key metabolites: fumarate (B1241708) and acetoacetate (B1235776). publish.csiro.auportlandpress.comacs.org Fumarate is an intermediate of the citric acid (TCA) cycle and is thus glucogenic, while acetoacetate is a ketone body that can be converted to acetyl-CoA for use in the TCA cycle or for fatty acid synthesis. publish.csiro.auportlandpress.comacs.org

StepSubstrateEnzymeProduct
1 L-TyrosineTyrosine Aminotransferasep-Hydroxyphenylpyruvate
2 p-Hydroxyphenylpyruvatep-Hydroxyphenylpyruvate DioxygenaseHomogentisate
3 HomogentisateHomogentisate 1,2-DioxygenaseMaleylacetoacetate
4 MaleylacetoacetateMaleylacetoacetate IsomeraseFumarylacetoacetate
5 FumarylacetoacetateFumarylacetoacetate HydrolaseFumarate + Acetoacetate

Enzymatic Systems Governing Tyrosine Modification and Conjugation

The phenolic side chain of tyrosine is a site for numerous enzymatic modifications and conjugations that are critical for its biological functions. These reactions highlight the chemical reactivity of the tyrosine ring, which is fundamental to understanding the potential formation of 3,3'-Methylenebis(tyrosine).

Enzymatic modifications include phosphorylation by protein kinases to form phosphotyrosine, a key event in signal transduction, and sulfation by tyrosylprotein sulfotransferase. publish.csiro.au Furthermore, enzymes can catalyze cross-linking reactions. For instance, tyrosinase oxidizes tyrosine residues to highly reactive o-quinones. researchgate.netcapitalresin.com These intermediates can then react with nucleophilic side chains, such as cysteine, to form covalent protein-protein conjugates. capitalresin.com This demonstrates a natural enzymatic mechanism for tyrosine cross-linking.

The formation of 3,3'-Methylenebis(tyrosine) involves the creation of a methylene (B1212753) bridge between the C3 positions of two tyrosine rings. While a specific enzyme for this reaction has not been definitively characterized, the chemical reaction between tyrosine and formaldehyde (B43269) to form such methylene cross-links is well-established. nih.govportlandpress.comfrontiersin.org Studies have shown that formaldehyde can react with amino acid side chains, including the phenolic ring of tyrosine, to form stable methylene bridges. nih.govfrontiersin.org The reaction can occur between two tyrosine residues or between tyrosine and another amino acid like lysine (B10760008). dissertation.comportlandpress.com

Mechanistically, this chemical cross-linking involves the reaction of formaldehyde with nucleophilic sites on the amino acid side chains. nih.gov Although this is often studied as a chemical process, some enzymatic pathways are known to utilize formaldehyde. For example, serine hydroxymethyltransferase catalyzes the reaction of glycine (B1666218) with formaldehyde (bound to tetrahydrofolate) to produce serine. nottingham.ac.uk This establishes a biological precedent for enzymatic manipulation of formaldehyde. It is therefore mechanistically plausible that an enzyme could catalyze the condensation of two tyrosine molecules with a formaldehyde-derived one-carbon unit to form 3,3'-Methylenebis(tyrosine), even if such a pathway is not part of core metabolism.

Enzyme/SystemModification/ReactionFunction/Significance
Protein Kinases PhosphorylationSignal transduction, regulation of enzyme activity. publish.csiro.au
Tyrosylprotein Sulfotransferase (TPST) SulfationModulates protein-protein interactions. publish.csiro.au
Tyrosinase Oxidation to o-quinonePigment (melanin) synthesis, enzymatic cross-linking. researchgate.netcapitalresin.com
Tyrosine Ammonia Lyase (TAL) DeaminationProduction of p-coumaric acid, a precursor to many natural products. publish.csiro.au
Tubulin Tyrosine Ligase (TTL) Ligation to proteinsSite-specific modification and bioconjugation.
Formaldehyde (Chemical) Methylene bridge formationChemical cross-linking of proteins; model for potential biological reactions. portlandpress.comfrontiersin.org

Hypothetical Biosynthetic Routes for 3,3'-Methylenebis(tyrosine)

The precise biosynthetic pathway for 3,3'-Methylenebis(tyrosine) in biological systems has not been definitively elucidated. However, based on the chemical structure of the compound, which features a methylene bridge linking two tyrosine molecules, several hypothetical routes can be proposed. These hypotheses are grounded in known biochemical reactions, particularly those involving the amino acid tyrosine and one-carbon metabolism.

One plausible, though not yet proven, biosynthetic route involves the reaction of two tyrosine molecules with a one-carbon donor, such as formaldehyde or a biological equivalent. Formaldehyde is a known cross-linking agent that can react with various amino acid side chains, including the phenolic ring of tyrosine. researchgate.net The reaction of tyrosine with formaldehyde in an acidic solution has been shown to produce polymeric structures, suggesting the feasibility of forming methylene-bridged tyrosine units. acs.org

The proposed mechanism for the formation of 3,3'-Methylenebis(tyrosine) could proceed through an electrophilic substitution reaction on the activated aromatic rings of two tyrosine molecules. The reaction would likely be catalyzed by a yet-to-be-identified enzyme capable of binding both tyrosine and a one-carbon unit. The positions of the methylene bridge at the 3 and 3' carbons of the tyrosine rings suggest a specific enzymatic control that directs the substitution to these particular locations.

Another hypothetical pathway could involve the enzymatic oxidation of a methyl group donor, which is then transferred to the tyrosine molecules. This would be a variation of the formaldehyde-mediated route, where the one-carbon unit is delivered in a more controlled, enzyme-bound manner.

It is also conceivable that 3,3'-Methylenebis(tyrosine) could be formed non-enzymatically under specific physiological or pathological conditions where levels of reactive aldehydes, such as formaldehyde, are elevated. Formaldehyde is known to be produced endogenously and can react with amino acids to form covalent structures. capitalresin.com However, the specific formation of 3,3'-Methylenebis(tyrosine) as a distinct molecule, rather than as part of a larger cross-linked protein aggregate, would likely require more specific conditions.

Research into the acid-catalyzed synthesis of methylene-bridged (S)-tyrosine-phenol dimers has demonstrated that such structures can be formed efficiently under laboratory conditions. nih.gov While not a biological system, this research supports the chemical plausibility of the methylene bridge formation between phenolic compounds like tyrosine.

Further investigation is required to isolate and characterize the potential enzymes and specific metabolic conditions that could lead to the in vivo synthesis of 3,3'-Methylenebis(tyrosine). The study of this compound's biosynthesis is an area of ongoing interest due to its unique structure and potential biological activities.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the identity and purity of 3,3'-Methylenebis(tyrosine) by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of a molecule in solution. For 3,3'-Methylenebis(tyrosine), both ¹H and ¹³C NMR would be utilized to map out the carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum of 3,3'-Methylenebis(tyrosine), specific chemical shifts would be indicative of the different types of protons present in the molecule. For instance, the protons on the aromatic rings of the tyrosine moieties would appear in the aromatic region of the spectrum. The protons of the methylene (B1212753) bridge, which links the two tyrosine units, would have a characteristic signal. Additionally, the protons of the amino acid backbone (the α-hydrogen, and the protons of the amino and carboxyl groups) would each have distinct resonances. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, further confirming the connectivity of the atoms.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in 3,3'-Methylenebis(tyrosine) would produce a distinct signal. The chemical shifts of these signals would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and carbonyl carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful in confirming the presence of the methylene bridge and the carbons of the amino acid side chains. nih.govwashington.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,3'-Methylenebis(tyrosine) Moieties in a suitable deuterated solvent (e.g., DMSO-d₆)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5115 - 135
Methylene Bridge (-CH₂-)~4.0~30-40
α-CH~3.5 - 4.0~55-60
β-CH₂~2.8 - 3.2~35-40
Phenolic OH9.0 - 10.0-
Carboxyl COOH10.0 - 12.0~170-175
Amino NH₂Variable-
Note: These are estimated values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of 3,3'-Methylenebis(tyrosine) and for gaining structural information through fragmentation analysis. In a typical MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For 3,3'-Methylenebis(tyrosine), this would confirm its molecular formula.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For 3,3'-Methylenebis(tyrosine), key fragmentations would likely involve the cleavage of the bond between the two tyrosine units, loss of the carboxyl group, and fragmentation of the amino acid side chains. By analyzing these fragments, the connectivity of the molecule can be pieced together, confirming the presence of the two tyrosine moieties linked by a methylene bridge. For instance, in a related compound, Benzenamine, 3,3'-methylenebis-, the top three m/z peaks observed in GC-MS are 198, 197, and 180, which correspond to the molecular ion and its initial fragmentation products. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are employed to separate 3,3'-Methylenebis(tyrosine) from other compounds in a mixture, which is crucial for both its purification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. For the analysis of 3,3'-Methylenebis(tyrosine), a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. nih.govcuni.cz

The retention time of 3,3'-Methylenebis(tyrosine) in the HPLC system is a characteristic property that can be used for its identification when compared to a known standard. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for its precise quantification. A study on the HPLC analysis of 3-nitrotyrosine (B3424624), a related compound, utilized a mobile phase of 0.5% CH₃COOH:MeOH:H₂O (15:15:70) with detection at multiple wavelengths, achieving a short analysis time of less than 15 minutes per sample. nih.gov Such a method could be adapted for 3,3'-Methylenebis(tyrosine).

Table 2: Illustrative HPLC Parameters for the Analysis of Tyrosine Derivatives

Parameter Condition Reference
Column C18 (Reversed-Phase) nih.gov
Mobile Phase Acetonitrile/Water with formic acid or other modifiers mdpi.com
Flow Rate 0.5 - 1.5 mL/min nih.gov
Detection UV-Vis (e.g., at 274 nm for tyrosine) cuni.cz
Temperature Ambient or controlled (e.g., 25-40 °C) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of non-volatile compounds like amino acids and their derivatives, a derivatization step is typically required to increase their volatility. sigmaaldrich.com For 3,3'-Methylenebis(tyrosine), derivatization of the polar functional groups (carboxyl, amino, and hydroxyl groups) would be necessary. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). tue.nl

Once derivatized, the compound is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra. The NIST WebBook provides a mass spectrum for the 3TMS derivative of tyrosine, which can serve as a reference for understanding the fragmentation of derivatized tyrosine moieties. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques that couple the separation power of HPLC with the detection capabilities of mass spectrometry. These methods are particularly well-suited for the analysis of complex biological samples. mdpi.comnih.gov

For 3,3'-Methylenebis(tyrosine), an LC-MS method would involve separating the compound using HPLC, followed by its introduction into the mass spectrometer. The MS would provide the molecular weight, and in MS/MS mode, it would generate a characteristic fragmentation pattern for structural confirmation. This technique is often preferred over GC-MS as it typically does not require derivatization, simplifying sample preparation. A study on the quantification of free 3-nitro-l-tyrosine, 3-chloro-l-tyrosine, and 3-bromo-l-tyrosine (B32463) in plasma utilized an LC-MS/MS method with a C18 column and a gradient elution, demonstrating the power of this technique for analyzing tyrosine derivatives. mdpi.com

Immunoassays and Affinity-Based Approaches

Immunoassays and affinity-based approaches represent powerful techniques for the detection and quantification of specific molecules, including amino acid derivatives, within complex biological samples. These methods leverage the high specificity of antibody-antigen interactions or other high-affinity binding pairs. While specific immunoassays developed exclusively for 3,3'-Methylenebis(tyrosine) are not widely documented in current scientific literature, the principles of these techniques are broadly applicable and have been successfully used for related tyrosine cross-link products like dityrosine (B1219331). nih.govresearchgate.net

Immunoassays are built upon the principle of an antibody binding specifically to its target antigen. nih.gov This interaction can be detected and measured through various formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), radioimmunoassay (RIA), and fluorescence-based immunoassays. For a molecule like 3,3'-Methylenebis(tyrosine), the development of a specific immunoassay would first require the generation of monoclonal or polyclonal antibodies that can recognize the unique epitope of the bis-tyrosine structure. This can be a challenging process, as the immune system must distinguish this specific cross-link from single tyrosine residues and other protein components. nih.gov However, the successful generation of antibodies against phosphotyrosine demonstrates the feasibility of producing antibodies that recognize modified amino acids. nih.gov

Affinity-based methods, in a broader sense, encompass techniques that use a molecule's specific binding properties for purification or detection. acs.orgnih.gov This could involve the use of engineered proteins or other molecules with a high affinity for the target compound. acs.org For instance, affinity purification coupled with mass spectrometry (AP-MS) is a high-throughput method where a 'bait' molecule is used to capture interacting 'prey' molecules from a complex mixture. nih.gov While typically used for protein-protein interactions, this principle could be adapted for smaller molecules if a suitable high-affinity binder for 3,3'-Methylenebis(tyrosine) were identified or engineered.

The development of such affinity-based assays for 3,3'-Methylenebis(tyrosine) would offer significant advantages in terms of sensitivity and specificity, allowing for its detection and quantification in various biological contexts.

Advanced Methodologies for Quantification in Complex Biological Matrices

The accurate quantification of 3,3'-Methylenebis(tyrosine) in complex biological matrices such as plasma, urine, or tissue homogenates presents significant analytical challenges due to its potentially low concentrations and the presence of numerous interfering substances. nih.govnih.gov Advanced analytical methodologies, particularly those coupling chromatographic separation with mass spectrometric detection, are essential for overcoming these challenges and achieving the required sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of small molecules in biological samples. nih.govnih.govmdpi.com This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the highly selective and sensitive detection of tandem mass spectrometry. For the analysis of 3,3'-Methylenebis(tyrosine), a specific LC-MS/MS method would involve:

Sample Preparation: Extraction of the analyte from the biological matrix and removal of interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Separation of 3,3'-Methylenebis(tyrosine) from other sample components on an HPLC column. The choice of column and mobile phase is critical for achieving good resolution and peak shape.

Mass Spectrometric Detection: Ionization of the eluted analyte and its subsequent fragmentation and detection in the mass spectrometer. Multiple reaction monitoring (MRM) is a common acquisition mode used for quantification, providing high specificity by monitoring a specific precursor ion and one or more of its characteristic product ions.

The use of stable isotope-labeled internal standards, such as ¹³C- or ¹⁵N-labeled 3,3'-Methylenebis(tyrosine), is crucial for accurate quantification, as it compensates for variations in sample preparation and matrix effects. nih.gov While specific LC-MS/MS methods for 3,3'-Methylenebis(tyrosine) are not extensively reported, the methodologies developed for other tyrosine derivatives, such as 3-nitrotyrosine, provide a strong foundation for its analysis. nih.govnih.govmdpi.com These methods often achieve limits of detection in the low nanomolar to picomolar range. nih.govresearchgate.net

Other advanced techniques that could potentially be applied to the quantification of 3,3'-Methylenebis(tyrosine) include gas chromatography-mass spectrometry (GC-MS), which may require derivatization to increase the volatility of the analyte, and advanced spectroscopic methods like two-dimensional infrared spectroscopy for specific detection of the modified tyrosine structure. nih.govacs.org The development and validation of such robust and sensitive analytical methods are critical for advancing research into the biological roles and potential biomarker utility of 3,3'-Methylenebis(tyrosine).

Computational Studies and Modeling Approaches

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial for understanding the structural basis of protein-ligand interactions and is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target. nih.govscholarsresearchlibrary.com The process involves predicting the binding mode and affinity, often expressed as a docking score or binding energy, which helps in identifying potential inhibitors or activators of the target protein. scholarsresearchlibrary.com

For a compound like 3,3'-Methylenebis(tyrosine), molecular docking could be employed to investigate its potential to bind to various protein targets, particularly enzymes like tyrosinase or protein tyrosine kinases, which are known to interact with tyrosine and its analogs. scholarsresearchlibrary.commdpi.commdpi.com For instance, studies on tyrosine kinase inhibitors often use molecular docking to understand how different molecules bind to the enzyme's active site. scholarsresearchlibrary.commdpi.com The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's binding pocket. mdpi.com In the case of 3,3'-Methylenebis(tyrosine), docking simulations could predict its binding orientation within a target's active site, identifying which amino acid residues it interacts with and estimating the strength of this binding. This information is fundamental for assessing its potential biological activity.

The general workflow for a molecular docking study involves preparing the 3D structures of both the ligand (e.g., 3,3'-Methylenebis(tyrosine)) and the target protein, defining the binding site on the protein, and then running the docking algorithm to generate and score different binding poses. scholarsresearchlibrary.com The results are then analyzed to understand the interactions driving the binding.

Table 1: Representative Data from a Hypothetical Molecular Docking Study of 3,3'-Methylenebis(tyrosine) with a Tyrosine Kinase

ParameterValue/Description
Target Protein Human Tyrosine Kinase (e.g., EGFR)
PDB ID e.g., 4AW5, 2SRC
Docking Software AutoDock Vina, Schrodinger Glide
Binding Energy (kcal/mol) -8.5
Key Interacting Residues Met-341, Glu-170, Phe-171
Types of Interactions Hydrogen bonds with the carboxyl and amino groups of the tyrosine moieties; Hydrophobic interactions involving the phenyl rings and the methylene (B1212753) bridge.

This table is illustrative and based on typical data from docking studies of similar compounds. Specific values would require a dedicated computational experiment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov The fundamental principle of QSAR is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. researchgate.net By developing a QSAR model, it becomes possible to predict the activity of new, untested compounds based solely on their structural features, which are represented by numerical values known as molecular descriptors. nih.gov

The development of a QSAR model typically involves several steps:

Data Set Collection: A set of compounds with known biological activities (e.g., IC50 values) is gathered. researchgate.net

Molecular Descriptor Calculation: For each compound, a variety of molecular descriptors are calculated to numerically represent its structural and physicochemical properties. researchgate.netnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.netscholarsresearchlibrary.com

Model Validation: The predictive power and robustness of the model are rigorously tested using internal and external validation techniques. researchgate.net

QSAR studies have been successfully applied to various classes of compounds, including bisphenol analogs and tyrosine kinase inhibitors, to predict their activities. researchgate.netresearchgate.netnih.gov For 3,3'-Methylenebis(tyrosine), a QSAR model could be developed to predict its potential biological effects, such as endocrine activity, by comparing it to a dataset of known endocrine disruptors like bisphenol A and its analogs. nih.gov Such a model could identify the key structural features of 3,3'-Methylenebis(tyrosine) that are most likely to contribute to a particular biological activity.

Table 2: General Workflow for a QSAR Study

StepDescription
1. Data Preparation Compile a dataset of molecules (e.g., bisphenol analogs) with measured biological activity (e.g., estrogenic activity).
2. Descriptor Generation Calculate molecular descriptors (e.g., molecular weight, polarity, heat of formation) for each molecule in the dataset.
3. Model Development Use statistical methods (e.g., MLR, ANN) to create an equation linking descriptors to activity for a 'training set' of molecules.
4. Model Validation Test the model's predictive ability using an external 'test set' of molecules not used in model development. researchgate.net
5. Prediction Use the validated model to predict the activity of new compounds like 3,3'-Methylenebis(tyrosine).

In Silico Enzyme Design and Engineering

In silico enzyme design and engineering refer to the use of computational methods to create new enzymes or modify existing ones to enhance their catalytic properties, stability, or specificity. kau.edu.saeuropa.eu This rational design approach relies on a detailed understanding of the enzyme's three-dimensional structure and its catalytic mechanism. europa.eu Computational tools can be used to predict how specific amino acid mutations might affect an enzyme's function, allowing researchers to design enzymes tailored for specific industrial or therapeutic applications. europa.eu

The process of in silico enzyme engineering often involves:

Target Selection: Choosing an enzyme with a known structure and a related function.

Modeling: Using molecular docking and molecular dynamics simulations to model the interaction of the substrate with the enzyme's active site. europa.eu

Mutation Screening: Computationally screening a large number of potential mutations to identify those that are most likely to result in the desired change in function (e.g., increased activity or altered substrate specificity).

Experimental Validation: Synthesizing the most promising mutant enzymes and experimentally testing their properties.

For 3,3'-Methylenebis(tyrosine), in silico methods could be used to design or engineer an enzyme capable of its synthesis. For example, one could start with an enzyme known to act on tyrosine or similar phenolic compounds and use computational modeling to introduce mutations that would enable it to catalyze the methylene-bridging reaction between two tyrosine molecules. Conversely, one could design an enzyme that specifically recognizes and metabolizes 3,3'-Methylenebis(tyrosine). This approach has been used to engineer enzymes like penicillin acylase for improved synthesis of antibiotics and hydrolases for specific glycosylation reactions. europa.eu

Simulations of Conformational Dynamics and Binding Energetics of Tyrosine Derivatives

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. elifesciences.orgnih.gov These simulations provide detailed insights into the conformational dynamics of molecules, revealing how they flex, bend, and change shape in different environments. nih.govresearchgate.net When applied to protein-ligand complexes, MD simulations can be used to assess the stability of the binding interaction and to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores alone. elifesciences.org

The study of tyrosine derivatives using MD simulations can reveal important information about their behavior. For example, simulations of a tyrosine dipeptide analogue have shown how the interplay between the backbone and side chain, as well as interactions with the solvent, determines the molecule's stable conformations. researchgate.net Similarly, MD simulations of tyrosine kinases have been used to understand the large-scale conformational changes that are essential for their function and for the binding of inhibitors. elifesciences.org These studies have highlighted how factors like pH can influence the conformational landscape and dynamics of proteins and their ligands. plos.org

For 3,3'-Methylenebis(tyrosine), MD simulations could be used to:

Explore its conformational flexibility and identify its most stable shapes in an aqueous solution.

Simulate its binding to a target protein to observe the stability of the interaction over time and identify key dynamic interactions.

Calculate the free energy of binding to a protein target, providing a quantitative prediction of its binding affinity. elifesciences.org

These simulations offer a dynamic picture of molecular interactions that complements the static view provided by molecular docking. frontiersin.org

Predictive Modeling of Molecular Interactions and Biological Activity

Predictive modeling in chemoinformatics encompasses a wide range of computational techniques, including molecular docking, QSAR, and machine learning, all aimed at forecasting the properties of molecules. nih.govmdpi.combiorxiv.org The goal is to build models that can accurately predict how a compound like 3,3'-Methylenebis(tyrosine) will interact with biological systems and what its likely biological activities or toxicities might be. scholarsresearchlibrary.comnih.gov

These predictive models are built using data from a variety of sources, including experimental assays and computational calculations. nih.govbiorxiv.org For instance, machine learning models can be trained on large datasets of compounds with known activities to learn the complex relationships between chemical structure and biological response. mdpi.combiorxiv.org These models can then be used to screen vast virtual libraries of compounds, prioritizing a smaller, more manageable number for experimental testing. nih.gov

The applications of predictive modeling for a compound like 3,3'-Methylenebis(tyrosine) are broad:

Target Prediction: Identifying the most likely protein targets for the compound based on its structural similarity to known ligands. biorxiv.org

Activity Prediction: Forecasting its potential biological activities, such as enzyme inhibition or receptor activation/antagonism. scholarsresearchlibrary.commdpi.com

ADMET Prediction: Estimating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for drug development. researchgate.net

By integrating data from multiple computational approaches, a comprehensive in silico profile of 3,3'-Methylenebis(tyrosine) can be constructed. This profile can guide further experimental investigation by highlighting its most probable biological targets and activities, ultimately accelerating the discovery process. nih.govbiorxiv.org

Advanced Research Applications and Future Directions

Applications in Materials Science and Polymer Chemistry

The tyrosine component of 3,3'-Methylenebis(tyrosine) provides a versatile platform for the development of novel polymers with tunable properties.

Development of Tyrosine-Based Monomers and Polymers

L-tyrosine and its derivatives are valuable building blocks for creating biodegradable and biocompatible polymers. acs.orgresearchgate.net These polymers, including polyarylates, polycarbonates, and polyurethanes, possess desirable characteristics such as non-toxicity and good engineering properties, making them suitable for various biomedical applications. acs.orgtandfonline.com The synthesis of these polymers can be achieved through several methods like condensation polymerization, enzymatic polymerization, and ring-opening polymerization. acs.org

One approach involves converting the amine and carboxylic acid functional groups of L-tyrosine into dual functional ester-urethane monomers. These monomers can then undergo solvent-free melt polycondensation with polyethylene (B3416737) glycols to produce comb-type poly(ester-urethane)s. nih.gov By anchoring a hydrophobic alkyl side chain to the phenolic unit of L-tyrosine, amphiphilic polymers can be created that self-assemble into stable nanoscaffolds in aqueous solutions. nih.gov

Another strategy utilizes tyrosine-based diphenols, such as desaminotyrosyl-tyrosine alkyl esters, as key monomers. researchgate.net This approach has led to the development of a wide range of polymers with potential for use as engineering plastics, overcoming the processing limitations of conventional poly-(L-tyrosine). researchgate.net Researchers have also synthesized a novel bio-based phthalonitrile (B49051) monomer from an L-tyrosine cyclic dipeptide, demonstrating the feasibility of using L-tyrosine as a platform for high-performance thermosets with a significant biomass content. rsc.org

The development of tyrosine-derived polymers is a dynamic field with ongoing research into new synthesis strategies and applications in drug delivery, tissue engineering, and biosensing. acs.org

Electrospinning of Tyrosine Polyurethanes for Research Applications

Electrospinning is a versatile technique used to produce nanofibrous scaffolds from polymer solutions, and it has been successfully applied to tyrosine-based polyurethanes for various research applications, particularly in the biomedical field. researchgate.netnih.govnsf.gov These electrospun scaffolds are biodegradable and biocompatible, making them excellent candidates for tissue engineering and drug delivery systems. researchgate.netresearchgate.net

The properties of the electrospun membranes, such as fiber diameter and morphology, can be controlled by adjusting the polymer solution concentration. researchgate.net For instance, different concentrations of polycaprolactone (B3415563) diol-hexamethylene diisocyanate-desaminotyrosine-tyrosyl-hexyl-ester (PCL-L-DTH) and polycaprolactone diol-4,4'-methylenebis(cyclohexyl isocyanate)-desaminotyrosine-tyrosyl-hexyl-ester (PCL-C-DTH) have been shown to produce beaded nanofibers and non-beaded microfibers, respectively. researchgate.net

Furthermore, the degradation rate of these scaffolds can be tailored by blending different L-tyrosine-based polyurethanes. For example, blending polyethylene glycol (PEG)-based and polycaprolactone (PCL)-based polyurethanes allows for the fabrication of scaffolds with controllable degradation rates without significantly altering their morphology. researchgate.net This control over degradation is crucial for creating scaffolds that match the rate of tissue regeneration. researchgate.net

Research has also demonstrated the successful electrospinning of short oligomeric peptides, including tyrosine-based dipeptides, into nanofibers with high mechanical stiffness. nsf.gov These findings open up new possibilities for designing biomaterials with specific biochemical compositions for applications like neural cell regeneration. nsf.gov

Polymer BlendKey FindingReference
PCL-L-DTH and PCL-C-DTHSolution concentration affects fiber morphology (beaded vs. non-beaded). researchgate.net
PEG-HDI-DTH and PCL-HDI-DTHBlending allows for controllable degradation rates of scaffolds. researchgate.net
Tyrosine-based dipeptidesElectrospinning produces nanofibers with high mechanical stiffness. nsf.gov

Functionalization of Graphenic Materials with Tyrosine Derivatives

The functionalization of graphenic materials, such as graphene and graphene oxide (GO), with tyrosine derivatives has been explored to enhance their properties and expand their applications. researchgate.netgoogle.comacs.org Covalent attachment of tyrosyl radicals to the surface of graphene or GO nanosheets has been shown to increase the aromatic character and enhance the spin density of the material, which could be beneficial for applications in spintronics. researchgate.net

This functionalization can be achieved through various chemical reactions. For instance, the amine functional group of tyrosine can react with the carboxylic acid functional group on a graphene scaffold to form a covalent amide bond. google.com This process can improve the dispersion of graphene in solvents and create materials with new or enhanced properties. researchgate.netnih.gov

The grafting of polypeptides, which can be derived from amino acids like tyrosine, onto the graphenic backbone has been demonstrated to improve cytocompatibility and promote cellular adhesion. acs.orgnih.gov This makes these functionalized materials promising for biomedical applications, including tissue regeneration. acs.orgnih.gov The ability to tailor the chemical functionality of graphene through the attachment of molecules like tyrosine opens up a wide range of possibilities for creating advanced materials with specific properties for various technological and biomedical uses. acs.orgresearchgate.net

Role as Biomarkers in Biological Research

Derivatives of tyrosine have shown potential as biomarkers in various areas of biological and medical research. For instance, 3-nitro-L-tyrosine is recognized as a biomarker for nitrosative stress, and its elevated levels are associated with several chronic diseases. researchgate.net This has prompted the development of selective methods, such as molecularly imprinted polymers, for its detection in biological fluids. researchgate.net

In the context of metabolic diseases, studies have suggested that blood tyrosine levels could serve as a biomarker for non-alcoholic fatty liver disease (NAFLD). mdpi.com Research has shown a positive association between tyrosine levels and the presence of NAFLD, indicating its potential utility in identifying individuals with this condition. mdpi.com

Furthermore, in the field of exercise physiology, plasma tyrosine has been investigated as a potential mechanistic-based biomarker for brain glycogen (B147801) dynamics. nih.gov As a precursor to the neurotransmitter noradrenaline, which plays a role in glycogen metabolism, plasma tyrosine levels may reflect changes in brain glycogen stores during and after endurance exercise. nih.gov

Urinary levels of tyrosine have also been explored as potential biomarkers for prostate cancer. sdu.dk Although initial studies showed promise, further validation studies have highlighted the complexities and the need for rigorous verification of such biomarkers before clinical application. sdu.dk

Probes for Investigating Biological Systems

Tyrosine and its derivatives are also utilized as probes to investigate various biological systems and processes.

Imaging Tracers and Radiopharmaceuticals in Research

Radiolabeled derivatives of tyrosine are employed as imaging tracers in nuclear medicine, particularly for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). nih.govnih.govredalyc.org These tracers are designed to be taken up by specific cells or tissues, allowing for the visualization and assessment of biological processes. redalyc.org

One such tracer is L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), a PET tracer that shows high specificity for malignant tumors due to its selective transport via the L-type amino acid transporter 1 (LAT1). nih.gov This specificity allows it to distinguish between cancerous and inflammatory tissues, offering advantages in the diagnosis of certain cancers like lung, esophageal, and oral cancers. nih.gov Similarly, 3-[¹²³I]Iodo-alpha-methyl-L-tyrosine (IMT) is another artificial amino acid tracer used in SPECT imaging, which has shown high uptake in brain tumors and has been valuable in the diagnostic evaluation of cerebral gliomas. nih.govndl.go.jp

The development of these radiopharmaceuticals involves linking a radionuclide to a biologically active molecule, like a tyrosine derivative, which then acts as a carrier to the target site. redalyc.orgiaea.org The key characteristics of these tracers include rapid blood clearance and a strong correlation between their uptake and factors like transporter expression and tumor proliferation. nih.gov

TracerImaging ModalityKey ApplicationMechanism
L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT)PETTumor diagnosis (lung, esophageal, oral cancers)Selective transport via LAT1
3-[¹²³I]Iodo-alpha-methyl-L-tyrosine (IMT)SPECTBrain tumor imaging (cerebral gliomas)High uptake in tumor cells

Exploration of Structure-Activity Relationships for Novel Research Tools

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how the chemical structure of a compound influences its biological activity. Such studies are crucial for the rational design of new and improved research tools and therapeutic agents. While specific SAR studies on 3,3'-Methylenebis(tyrosine) are not widely reported, research on related tyrosine-based and dimeric compounds highlights the potential of this approach.

For example, SAR studies on tyrosine-based antagonists for the P2X7 receptor have shown that modifications to the tyrosine structure, such as substitutions on the phenyl ring, can significantly impact antagonist potency. nih.gov Dimeric compounds have also been synthesized to probe the proximity of binding sites on receptors. nih.gov Similarly, SAR studies of tyrosine-based inhibitors of the enzyme autotaxin have been conducted. researchgate.net These examples demonstrate that systematic chemical modification of the tyrosine scaffold can lead to the discovery of potent and selective modulators of biological targets.

For 3,3'-Methylenebis(tyrosine), a systematic exploration of its structure-activity relationships could involve several modifications. These could include altering the substitution pattern on the aromatic rings of the tyrosine moieties, changing the length and nature of the linker between the two tyrosine units, and modifying the amino and carboxyl groups. Such studies could lead to the development of novel research tools, for instance, by creating derivatives with enhanced binding affinity for specific proteins or with tailored pharmacokinetic properties. The insights gained from these SAR studies would be invaluable for harnessing the full potential of the 3,3'-Methylenebis(tyrosine) scaffold in various research applications.

Protein Engineering and Site-Specific Incorporation of Unnatural Amino Acids

A significant frontier in biotechnology is the expansion of the genetic code to include unnatural amino acids (UAAs), which allows for the creation of proteins with novel functions and properties. nih.govacs.orgacs.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which can recognize the UAA and incorporate it into a growing polypeptide chain at a specific site designated by a unique codon, often an amber stop codon. nih.govfrontiersin.orgcam.ac.uk

The site-specific incorporation of various tyrosine analogs has been successfully demonstrated in both prokaryotic and eukaryotic systems. nih.govnih.govacs.org For example, researchers have engineered aaRS/tRNA pairs to incorporate 3-iodo-L-tyrosine, O-methyl-L-tyrosine, and various halotyrosines into proteins. nih.govacs.orgnih.gov These modified proteins have been used to probe protein structure and function, to create novel biocatalysts, and to introduce new chemical handles for bioconjugation. researchgate.net

Given these advancements, the site-specific incorporation of 3,3'-Methylenebis(tyrosine) into proteins represents a compelling research direction. As a dimeric amino acid, its incorporation could be used to induce or stabilize protein dimerization, a process that is crucial for the function of many proteins, including receptor tyrosine kinases. mdpi.comnih.govresearchgate.nethubrecht.eu The introduction of this bulky, cross-linking amino acid could also be used to create novel protein architectures and to study the effects of defined cross-links on protein stability and function. The development of an orthogonal aaRS/tRNA pair specific for 3,3'-Methylenebis(tyrosine) would be the first critical step in this endeavor. acs.org The ability to genetically encode this UAA would provide a powerful tool for protein engineers to manipulate protein structure and function with high precision.

Advanced Research on "Methylenebis" Scaffolds beyond Tyrosine

The methylenebis scaffold, characterized by two chemical moieties linked by a methylene (B1212753) (-CH2-) group, is a versatile structural motif found in a wide range of compounds with diverse applications. Research on methylenebis scaffolds extends far beyond tyrosine, encompassing areas from materials science to medicinal chemistry.

In the field of heterocyclic chemistry, methylenebis compounds have been used as scaffolds for the synthesis of novel molecules with potential biological activity. For instance, researchers have synthesized methylenebis(thiazolidinones) and used them to create hybrid heterocycles with potential anticancer properties. acgpubs.orgbohrium.comresearchgate.net Similarly, 5,5′-methylenebis(2-hydroxybenzaldehyde) has been used as a building block for the synthesis of bis-heterocyclic compounds with insecticidal activity. researchgate.net The condensation of 4-hydroxy-2-pyrones or 4-hydroxycoumarin (B602359) with aldehydes can yield methylenebis derivatives, some of which have applications as oral anticoagulants. nii.ac.jp

Methylenebis(aniline) derivatives are another important class of compounds. They are used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. researchgate.netontosight.ai For example, 4,4'-methylenebis(N-butyl-aniline) is used in the manufacturing of various chemicals, while 4,4'-methylenebis(2,6-dialkylanilines) have been explored as curing agents for epoxy resins. ontosight.aigoogle.com However, the potential toxicity and environmental impact of some aniline (B41778) derivatives necessitate careful handling and regulation. ontosight.aiontosight.ai

Research has also focused on methylenebis(phenol) compounds. epa.govepa.govnih.gov These compounds have applications as antioxidants and are used in the polymer industry. The study of these various methylenebis scaffolds highlights the chemical versatility of the methylene bridge in linking different functional units, leading to a wide array of compounds with tailored properties and applications. This broader context of methylenebis chemistry provides a rich background for appreciating the unique potential of 3,3'-Methylenebis(tyrosine) and for inspiring the design of new methylenebis-based molecules for advanced research.

Conclusion

Summary of Key Research Avenues for 3,3'-Methylenebis(tyrosine)

The primary research avenues for 3,3'-Methylenebis(tyrosine) currently focus on its synthesis, structural characterization, and potential as a research tool. The development of efficient and selective synthetic methods remains a key area of investigation. Furthermore, exploring its interactions with biological systems, particularly enzymes that process tyrosine, could uncover novel biochemical roles. Its potential as a biomarker for specific chemical exposures also warrants further investigation.

Emerging Trends and Prospective Research Challenges in the Field

Emerging trends in the field include the use of advanced analytical techniques for more sensitive detection and characterization, as well as the application of computational methods to predict the properties and biological activities of 3,3'-Methylenebis(tyrosine) and its analogs. acs.org A significant research challenge is the limited availability of data on its biological effects and metabolic fate. Overcoming this will require dedicated in vitro and in vivo studies. The design and synthesis of novel derivatives with tailored properties for specific applications, such as in materials science or as therapeutic leads, represent exciting future directions.

Q & A

Q. What experimental models are used to evaluate the protective effects of 3,3′-methylenebis(tyrosine) derivatives in lung injury studies?

Methodological Answer: Preclinical studies commonly employ bleomycin (BLM)-induced lung injury models in rodents to assess therapeutic efficacy. In these models, BLM is administered via intratracheal instillation (e.g., 15 U/kg in saline), followed by intraperitoneal injection of the compound (e.g., 10 mg/kg) 24 hours post-BLM exposure . Key endpoints include histological analysis (e.g., alveolar architecture, inflammatory cell infiltration) and biochemical markers (e.g., SP-A, TNF-α, IL-10). Researchers must standardize BLM dosing and monitor post-procedural complications, such as inflammation variability, to ensure reproducibility .

Q. Which biochemical markers are critical for assessing oxidative stress and inflammation in studies involving 3,3′-methylenebis(tyrosine) analogs?

Methodological Answer: Oxidative stress is quantified via malondialdehyde (MDA, lipid peroxidation marker), glutathione (GSH), and superoxide dismutase (SOD) levels in lung homogenates. Inflammation is assessed using ELISA for TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory) in plasma or bronchoalveolar lavage (BAL) fluid . Surfactant protein A (SP-A), a marker of alveolar integrity, is measured via immunohistochemistry or Western blot. Contradictions in cytokine profiles (e.g., elevated TNF-α with reduced IL-10 in BLM groups) require normalization to control baselines and multivariate statistical analysis .

Advanced Research Questions

Q. How does 3,3′-methylenebis(1-ethyl-4-hydroxyquinolin-2(1H)-one) modulate the Nrf2 pathway, and what techniques validate this interaction?

Methodological Answer: The compound activates the Nrf2 pathway, a key regulator of antioxidant response elements (ARE). Mechanistic validation involves:

  • Western blot/qPCR : Measure Nrf2 nuclear translocation and downstream targets (e.g., HO-1, NQO1) .
  • Knockdown models : siRNA-mediated Nrf2 silencing in cell lines (e.g., A549) to confirm dependency .
  • Electrophoretic mobility shift assay (EMSA) : Confirm Nrf2 binding to ARE promoters.
    In BLM-induced injury, the compound’s Nrf2 activation correlates with reduced MDA and increased GSH, suggesting redox balance restoration .

Q. What are the methodological challenges in interpreting SP-A expression variability across treatment groups?

Methodological Answer: SP-A levels in lung tissue and BAL fluid show group-dependent variability (e.g., lower in BLM groups vs. controls). To address contradictions:

  • Standardized scoring : Use histopathological scoring systems (e.g., inflammation/destruction scales) to contextualize SP-A changes .
  • Multi-modal validation : Combine immunohistochemistry (SP-A localization) with ELISA (quantitative levels) .
  • Confounding factors : Control for procedural variations (e.g., BAL collection timing) and comorbidities (e.g., secondary infections) .

Q. How do researchers design dose-response studies for 3,3′-methylenebis(tyrosine) derivatives to optimize therapeutic windows?

Methodological Answer: Dose-response studies typically test 3–4 doses (e.g., 5, 10, 20 mg/kg) administered intraperitoneally. Key steps include:

  • Toxicity screening : Acute toxicity assays (e.g., ALT/AST levels, renal function) to establish safety .
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life and tissue distribution .
  • Efficacy thresholds : Identify the lowest effective dose showing ≥50% reduction in MDA or TNF-α vs. BLM controls .
    Dose timing relative to BLM exposure (prophylactic vs. therapeutic) is also critical; pretreatment often shows stronger efficacy .

Methodological Considerations for Data Analysis

Q. What statistical approaches are used to resolve contradictions in cytokine profiles (e.g., TNF-α vs. IL-10)?

Methodological Answer:

  • Multivariate analysis : Principal component analysis (PCA) or partial least squares regression (PLSR) to identify latent variables linking cytokine shifts to histological outcomes .
  • Non-parametric tests : Mann-Whitney U tests for non-normal distributions (common in small animal studies) .
  • Adjustment for multiple comparisons : Bonferroni correction to reduce Type I errors when testing multiple biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.